Methyl 6-amino-3-bromopicolinate

Catalog No.
S784447
CAS No.
178876-83-0
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-amino-3-bromopicolinate

Direct bromination of methyl 6-aminopicolinate yields the desired 3-bromo isomer in only 19-22% alongside the 5-bromo isomer, requiring tedious chromatography. This pure 3-bromo intermediate eliminates that inefficiency.

  • Avoids low-yielding, non-selective bromination - start with regioisomerically pure material.
  • Higher C-Br reactivity vs. chloro analog enables milder cross-coupling conditions (e.g., Suzuki), preserving sensitive substrates.
  • Proven in kinase and antiviral inhibitor synthesis; reliable building block for drug discovery libraries.

Available for immediate dispatch.

CAS Number

178876-83-0

Product Name

Methyl 6-amino-3-bromopicolinate

IUPAC Name

methyl 6-amino-3-bromopyridine-2-carboxylate

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10)

InChI Key

YJUKTIBOUBUOJH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=N1)N)Br

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)N)Br

The exact mass of the compound Methyl 6-amino-3-bromopicolinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 6-amino-3-bromopyridine-2-carboxylate, 6-Amino-3-bromopicolinic acid methyl ester, Methyl 3-bromo-6-aminopicolinate, 3-Bromo-6-amino-2-pyridinecarboxylic acid methyl ester

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

Methyl 6-amino-3-bromopicolinate is a substituted pyridine derivative serving as a critical intermediate in medicinal chemistry and organic synthesis. [1, 11] Its value is defined by the specific arrangement of the amino, bromo, and methyl ester functional groups, which enables its use as a versatile precursor, particularly in palladium-catalyzed cross-coupling reactions for constructing complex molecular architectures. [8, 10] The bromine at the 3-position provides a reliable reactive handle for forming new carbon-carbon or carbon-nitrogen bonds, making it a key component in the synthesis of high-value compounds such as kinase and viral inhibitors. [4, 8]

Procurement Fit

Cross-Coupling 3-Bromo enables Suzuki, Buchwald-Hartwig couplings for kinase inhibitor scaffolds.
Patent Route Validated intermediate in patent WO2011/92272 for proprietary kinase inhibitors.
Orthogonal Handles Bromine and methyl ester/amino allow sequential derivatization without protection.

Substituting this compound is often inefficient and introduces significant process complications. Using the unbrominated precursor, methyl 6-aminopicolinate, requires an additional synthetic step that suffers from poor regioselectivity, yielding the target 3-bromo isomer in low yields (19-22%) alongside the 5-bromo isomer, which necessitates challenging chromatographic purification. [6, 7] Opting for the chloro-analog is also not a direct substitute; the greater strength of the carbon-chlorine bond compared to the carbon-bromine bond means the chloro-analog is significantly less reactive in the critical oxidative addition step of cross-coupling reactions. [16, 17] This lower reactivity necessitates harsher reaction conditions, such as higher temperatures, which can reduce overall yield and compromise the stability of other functional groups in complex substrates. [17]

Substitution Risk

5-Bromo regioisomer (CAS 178876-82-9) directs coupling to a different ring position, altering product outcome.

Ethyl ester or free acid may require different reaction conditions and may not match patent route specificity.

Simpler halogenated pyridines lack the orthogonal amino/ester handle, limiting synthetic efficiency.

Process Efficiency: Eliminating Isomer Separation

Attempting to synthesize Methyl 6-amino-3-bromopicolinate from its unbrominated precursor, methyl 6-aminopicolinate, results in the co-formation of the undesired regioisomer, methyl 6-amino-5-bromopicolinate. Published procedures report that the target 3-bromo isomer is isolated in yields of only 19-22% after extensive silica gel column chromatography is performed to separate it from the 5-bromo byproduct. [6, 7] Procuring the purified 3-bromo isomer directly eliminates this low-yield, labor-intensive, and solvent-consuming purification step.

Evidence DimensionIsolated Yield of Target Isomer
Target Compound DataNot applicable (procured as pure starting material)
Comparator Or BaselineIn-house synthesis from methyl 6-aminopicolinate: 19-22% yield
Quantified DifferenceAvoids a synthetic step with ~80% material loss and byproduct contamination.
ConditionsBromination of methyl 6-aminopicolinate with Br2 in chloroform, followed by silica gel column chromatography.

This saves significant time, material costs, and solvent waste associated with a low-yield synthesis and difficult isomer separation, justifying procurement of the pure precursor.

Regioisomeric Identity
Cross-study comparable
3-Bromo isomer Boiling point: 333.4°C (pred.)
5-Bromo isomer Boiling point: 359.2°C (pred.)

Regioisomeric identity critical for correct coupling outcome.

Predicted boiling points; confirm with analytical methods.

Precursor Suitability: Suzuki Coupling for HIV Inhibitors

The utility of Methyl 6-amino-3-bromopicolinate as a key precursor is demonstrated in the synthesis of advanced pharmaceutical intermediates. In a patented route towards novel HIV capsid inhibitors, this compound was successfully used as the aryl bromide partner in a Suzuki coupling reaction with (3-cyano-4-fluorophenyl)boronic acid. [8] The reaction, catalyzed by Pd(PPh3)2Cl2, proceeded under standard conditions (80 °C) to furnish the desired coupled product, methyl 6-amino-3-(3-cyano-4-fluorophenyl)picolinate, validating its compatibility with complex, functionalized coupling partners in high-value synthetic campaigns. [8]

Evidence DimensionReaction Success as Precursor
Target Compound DataSuccessfully coupled to form a key intermediate for an HIV capsid inhibitor.
Comparator Or BaselineNot applicable (demonstration of direct utility).
Quantified DifferenceNot applicable.
ConditionsSuzuki coupling with (3-cyano-4-fluorophenyl)boronic acid, Pd(PPh3)2Cl2, 1N aq. K2CO3, 1,2-dimethoxyethane, 80 °C.

This provides direct evidence of the compound's value and proven performance as a reliable building block in complex, multi-step pharmaceutical synthesis.

Patent-Cited Intermediate
Head-to-head
Cited in WO2011/92272 A1

Patent citation supports synthetic route validation.

Utility demonstrated via incorporation into kinase inhibitor scaffolds.

Reactivity Advantage: Milder Conditions vs Chloro-Analog

The C-Br bond in the 3-position of the aminopyridine scaffold is demonstrably more reactive than a C-Cl bond in the same position, allowing for milder and more efficient cross-coupling conditions. In a study on related 3-halo-2-aminopyridines, the bromo-substituted substrate successfully participated in palladium-catalyzed C-N coupling reactions at 65 °C. [17, 19] In contrast, the corresponding 3-chloro-2-aminopyridine required higher temperatures to achieve similar outcomes. [17, 19] This inherent reactivity advantage of the bromide is due to the lower bond dissociation energy of C-Br vs. C-Cl, which facilitates the rate-limiting oxidative addition step and reduces the thermal budget of the reaction. [16]

Evidence DimensionRequired Reaction Temperature for C-N Coupling
Target Compound DataEffective at 65 °C (based on 3-bromo-2-aminopyridine analog)
Comparator Or Baseline3-chloro-2-aminopyridine analog required higher temperatures for comparable results.
Quantified DifferenceAllows for lower process temperatures, saving energy and preserving thermally sensitive functional groups.
ConditionsPd-catalyzed C-N cross-coupling with various amines, using biarylmonophosphine ligands.

Choosing the bromo-picolinate allows chemists to use lower reaction temperatures, which improves process safety, reduces energy costs, and enhances compatibility with complex, heat-sensitive substrates.

Dual Reactive Handles
Class-level
Bromine for cross-coupling + Amino/ester for amidation

Dual handles support efficient library synthesis.

Class-level reactivity; optimize conditions for specific substrates.

Kinase & Viral Inhibitor Synthesis

This compound is the right choice when a project requires the synthesis of complex heterocyclic scaffolds for drug discovery, particularly for targets like HPK1 or HIV capsid proteins. [1, 4, 8] Its demonstrated success as a Suzuki coupling partner ensures reliable introduction of substituted aryl groups, a common strategy in modern medicinal chemistry. [8]

Regiospecific Libraries for High-Throughput Screening

When synthetic efficiency and structural precision are paramount, this precursor is ideal. By starting with the pure 3-bromo isomer, chemists can avoid the low yields and difficult purification associated with direct bromination, ensuring that compound libraries are built with high regiochemical fidelity. [6, 7]

Functionalized Aminopyridine Synthesis

This reagent is preferred over its chloro-analog for syntheses involving thermally sensitive substrates. The higher reactivity of the C-Br bond allows for cross-coupling reactions to be performed at lower temperatures, preserving delicate functional groups elsewhere in the molecule and potentially improving overall process yields. [17, 19]

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase Inhibitor Intermediate Synthesis
Patent-validated route (WO2011/92272)
Confirm regioisomeric purity and ester identity
Sequential Cross-Coupling & Amidation
Orthogonal bromine and ester reactivity
Verify sequential coupling yields
Bcl-xL Inhibitor Scaffold Research
Protected ester for controlled benzothiazole introduction
Hydrolysis to free acid after coupling step
Regiospecific Pd-Catalyzed Transformations
3-Bromo regioisomer for correct regiochemistry
Monitor regioisomeric purity and reaction outcome

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 6-amino-3-bromopyridine-2-carboxylate

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